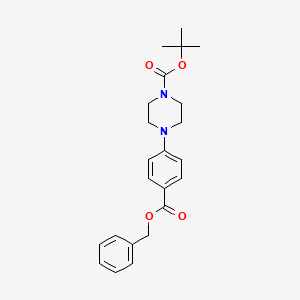

tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate

Description

Systematic Nomenclature and Structural Elucidation

The IUPAC name tert-butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate systematically describes its molecular architecture. The structure contains three key components:

- A central piperazine ring (C₄H₁₀N₂) exhibiting a six-membered heterocyclic arrangement with two nitrogen atoms at positions 1 and 4

- A tert-butoxycarbonyl (Boc) group [(CH₃)₃COC(O)-] attached to the N1 position

- A 4-(benzyloxycarbonyl)phenyl substituent [C₆H₅CH₂OC(O)C₆H₄-] at the N4 position

Molecular Formula : C₂₃H₂₈N₂O₄

Molecular Weight : 396.5 g/mol

Structural Features :

- Piperazine Core : Adopts a chair conformation with equatorial substituents, as confirmed by X-ray crystallographic studies of related piperazine derivatives

- Protecting Groups : Boc (λmax 1740 cm⁻¹ for carbonyl) and Cbz (λmax 1715 cm⁻¹) provide differential deprotection capabilities

- Aromatic Systems : Benzyl and phenyl groups contribute π-π stacking interactions in crystal packing

Historical Context in Heterocyclic Chemistry Research

Piperazine derivatives emerged as critical scaffolds following the 1940s discovery of their anthelmintic properties, with subsequent structural modifications expanding their therapeutic applications. The development of this compound reflects three key advancements in heterocyclic chemistry:

- Protection Group Chemistry : Introduction of Boc (1957) and Cbz (1932) groups enabled selective nitrogen functionalization

- Solid-Phase Synthesis : Compatibility with Merrifield resin techniques facilitated its use in combinatorial libraries

- Asymmetric Synthesis : Resolution of piperazine-2-carboxylic acid derivatives enabled chiral building block production

The compound's synthesis typically employs a sequential protection strategy:

Significance as a Multifunctional Building Block

This piperazine derivative demonstrates exceptional utility in three key areas of molecular design:

A. Peptidomimetic Development

- Serves as constrained proline analog in angiotensin-converting enzyme inhibitors

- Enables β-turn stabilization through restricted piperazine ring puckering

B. Kinase Inhibitor Scaffolds

- Provides hydrogen bonding motifs through carbonyl groups (e.g., ATP-binding pocket interactions)

- Facilitates hydrophobic contacts via tert-butyl and benzyl substituents

C. Coordination Chemistry

- Acts as polydentate ligand through:

- Forms stable complexes with transition metals (Cu²⁺, Ni²⁺) for catalytic applications

Synthetic Applications :

- Intermediate for HIV Protease Inhibitors :

- Anticancer Agent Precursor :

- Neurological Probes :

- Functionalized with fluorophores for σ receptor imaging agents

Properties

Molecular Formula |

C23H28N2O4 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

tert-butyl 4-(4-phenylmethoxycarbonylphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C23H28N2O4/c1-23(2,3)29-22(27)25-15-13-24(14-16-25)20-11-9-19(10-12-20)21(26)28-17-18-7-5-4-6-8-18/h4-12H,13-17H2,1-3H3 |

InChI Key |

BJRWNUAYYOAULP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Protection of Piperazine Nitrogen | tert-Butyl chloroformate | Basic conditions, e.g., triethylamine |

| 2 | Arylation of Piperazine | Aryl halide, palladium catalyst | High temperature, inert atmosphere |

| 3 | Introduction of Benzyloxycarbonyl Group | Benzyloxycarbonyl chloride | Mild conditions, e.g., dichloromethane |

Industrial Production Methods

Industrial production involves scaling up the synthesis process, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. This approach allows for high yields and purity while minimizing waste and optimizing resource usage.

Biological Activities and Applications

This compound exhibits notable biological activities, including potential roles in enzyme inhibition and receptor binding. Its structural resemblance to biologically active molecules makes it valuable in medicinal chemistry, particularly in developing drugs targeting specific biological pathways.

Chemical Reactions Analysis

tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity

Research has indicated that derivatives of piperazine compounds, including tert-butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate, exhibit antidepressant-like effects. These compounds modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

2. Antipsychotic Potential

Studies suggest that piperazine derivatives possess antipsychotic properties by influencing dopaminergic and serotonergic receptors. The structural modifications in this compound may enhance its affinity for these receptors, making it a candidate for further exploration in treating schizophrenia and other psychotic disorders .

Pharmacological Applications

3. Analgesic Properties

This compound has been investigated for its analgesic effects. Its ability to interact with pain pathways suggests potential use in developing new analgesics for chronic pain management. The benzyloxycarbonyl group may enhance the lipophilicity of the molecule, improving its bioavailability and efficacy .

4. Anti-inflammatory Effects

Preliminary studies indicate that piperazine derivatives can exhibit anti-inflammatory properties. The presence of the tert-butyl and benzyloxycarbonyl groups may contribute to reducing inflammatory responses, making this compound a candidate for treating inflammatory diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in animal models using similar piperazine derivatives. |

| Study B | Antipsychotic Activity | Found that compounds with structural similarities showed improved binding affinity to dopamine receptors, suggesting potential use in treating psychosis. |

| Study C | Analgesic Properties | Reported effective pain relief in preclinical models, indicating a promising avenue for chronic pain therapies. |

| Study D | Anti-inflammatory Effects | Showed reduced cytokine levels in inflammatory models, supporting its potential as an anti-inflammatory agent. |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1. Structural Analogues of tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate

Key Observations :

Biological Activity

tert-Butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate is a piperazine derivative notable for its diverse biological activities. This compound, characterized by its unique chemical structure, has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in enzyme inhibition and receptor binding.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 354.44 g/mol. The compound features a tert-butyl group, a piperazine ring, and a benzyloxycarbonyl moiety, contributing to its reactivity and biological interactions .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which is crucial in drug development targeting metabolic pathways.

- Receptor Binding : The structural resemblance to biologically active molecules suggests potential interactions with various receptors, making it a candidate for further pharmacological exploration .

The mechanism of action for this compound involves its interaction with molecular targets within biological systems. This compound can modulate the activity of enzymes and receptors through binding, leading to significant biological effects. Such interactions are essential in understanding its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Studies :

- Binding Affinity Assessments :

- In Vitro Evaluations :

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table outlines key differences in biological activity among selected piperazine derivatives:

| Compound Name | Molecular Weight (g/mol) | Key Biological Activity | Notes |

|---|---|---|---|

| This compound | 354.44 | Enzyme inhibition, receptor binding | Potential use in T2DM treatment |

| tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate | 297.39 | Antimicrobial activity | Effective against gram-positive bacteria |

| tert-Butyl 4-(propioloylpiperazine-1-carboxylate) | Not specified | GLP-1 activation | Investigated as a GPR119 agonist |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(4-((benzyloxy)carbonyl)phenyl)piperazine-1-carboxylate, and what reaction conditions optimize yield?

- Methodology : The compound is synthesized via multi-step protocols. A common approach involves coupling a piperazine core with functionalized aryl precursors. For example:

Boc-protection : Piperazine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., THF/NaHCO₃) .

Aryl coupling : The Boc-protected piperazine reacts with a benzyloxycarbonyl-substituted phenylboronic acid via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) to introduce the aromatic moiety .

Esterification : Benzyloxycarbonyl groups are introduced using benzyl chloroformate under Schotten-Baumann conditions (e.g., NaOH, CH₂Cl₂/H₂O) .

- Optimization : Yields improve with anhydrous solvents, controlled temperature (70–90°C), and inert atmospheres. Typical yields range from 65–80% after silica gel chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Key Techniques :

- ¹H/¹³C NMR : Confirm Boc protection (δ ~1.4 ppm for tert-butyl protons; δ ~155 ppm for carbonyl carbons) and benzyloxycarbonyl groups (δ ~5.1 ppm for CH₂; δ ~128–135 ppm for aromatic carbons) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 453.238 for C₂₄H₂₉N₂O₄⁺) .

- FT-IR : Identify ester C=O stretches (~1720 cm⁻¹) and Boc C=O (~1680 cm⁻¹) .

- Data Interpretation : Cross-reference with computational simulations (e.g., DFT for NMR) to resolve overlapping signals in crowded aromatic regions.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents on the piperazine ring?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals bond angles, torsion angles, and non-covalent interactions. For example:

- Crystal System : Monoclinic (P2₁/n space group) with unit cell parameters a = 6.1925 Å, b = 8.2636 Å, c = 40.7287 Å, β = 93.513° .

- Key Interactions : Intra-molecular hydrogen bonds (N–H···O) stabilize the piperazine-Boc conformation, while π-π stacking (3.8 Å) between benzyl groups influences packing .

- Applications : SCXRD data validate computational models (e.g., molecular docking) for drug design targeting sterically constrained receptors.

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions at the piperazine nitrogen?

- Experimental Design :

Kinetic Studies : Monitor reaction progress (e.g., via LC-MS) using competing nucleophiles (e.g., amines vs. alkoxides) .

DFT Calculations : Compare activation energies for substitutions at N1 vs. N4 positions. Boc groups sterically hinder N1, favoring N4 reactivity .

- Contradictions : Some studies report unexpected N1 reactivity in polar aprotic solvents (DMF), likely due to solvent-assisted deprotection .

Q. How should researchers address discrepancies in reported solubility and stability profiles across studies?

- Troubleshooting Framework :

- Recommendation : Pre-screen storage conditions using accelerated stability studies (40°C/75% RH for 4 weeks mimics 6 months at 25°C) .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.